1-(2-Thiophen-2-ylcyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thiophen-2-ylcyclopropyl)ethanone is an organic compound featuring a cyclopropyl group attached to a thiophene ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Thiophen-2-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the acylation of thiophene derivatives with cyclopropyl ketones under acidic or basic conditions. For instance, the reaction of 2-thiophenecarboxylic acid with cyclopropylmethyl ketone in the presence of a catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions. The process may include steps like chlorination, ring-opening, and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thiophen-2-ylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 1-(2-Thiophen-2-ylcyclopropyl)ethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(2-Thiophen-2-ylcyclopropyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Thiophen-2-ylcyclopropyl)ethanone involves interactions with various molecular targets. The compound can undergo enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-(Thiophen-3-yl)ethanone: Similar structure but with the thiophene ring attached at a different position.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Contains a cyclopropyl group and a fluorophenyl group instead of a thiophene ring.
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Features a chlorinated cyclopropyl group and a different functional group arrangement.
Uniqueness: 1-(2-Thiophen-2-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
6475-75-8 |
---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3 |
InChI Key |
KQFRWDSOHCFHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.